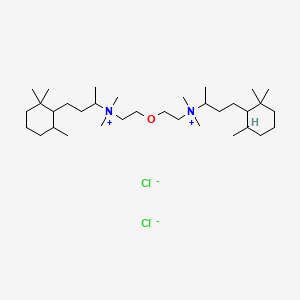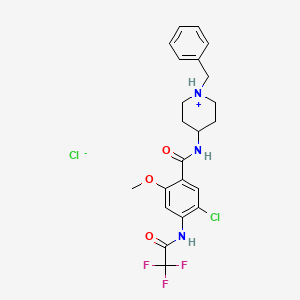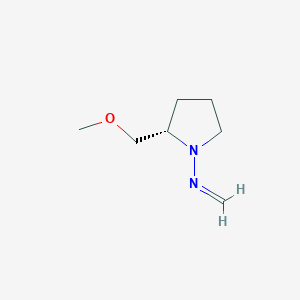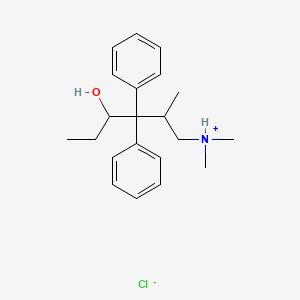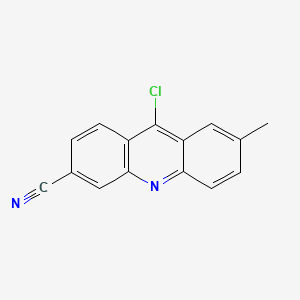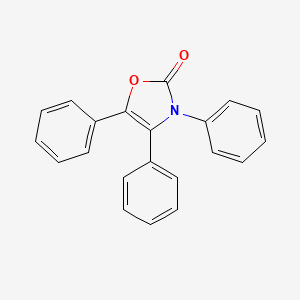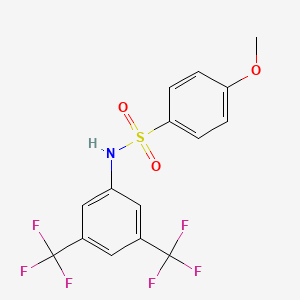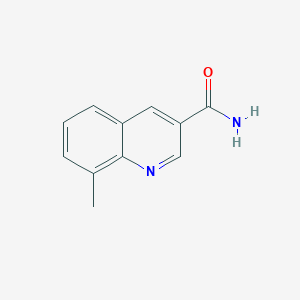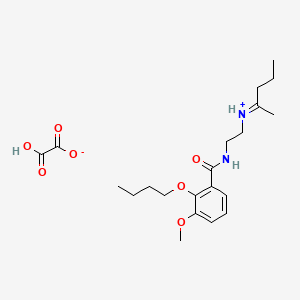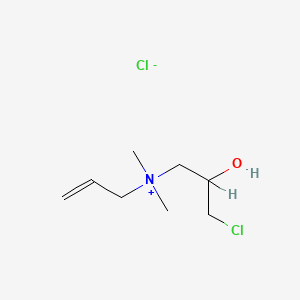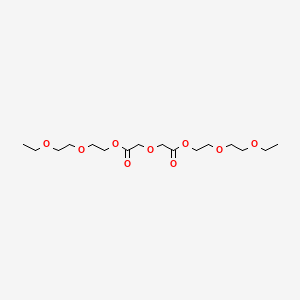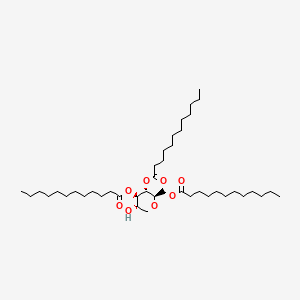
D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves the esterification of 1,5-anhydro-D-glucitol with dodecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of enzymatic catalysts, such as lipases, can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its ester groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a biomolecule in metabolic studies. It can serve as a substrate for enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable polymers and surfactants. .
Wirkmechanismus
The mechanism of action of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing dodecanoic acid, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a potential modulator of enzyme activity and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
1,5-Anhydro-D-glucitol: The parent compound without ester groups. It is used as a marker for short-term glycemic control in diabetic patients.
D-Glucitol, 1,5-anhydro-, 6-(3,4,5-trihydroxybenzoate): Another ester derivative with different functional groups, used in biochemical studies.
Uniqueness: D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate is unique due to its three dodecanoate ester groups, which impart distinct physicochemical properties. These ester groups enhance its hydrophobicity and surface activity, making it suitable for applications in surfactant formulations and drug delivery systems. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
54172-97-3 |
|---|---|
Molekularformel |
C42H78O8 |
Molekulargewicht |
711.1 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-3,4-di(dodecanoyloxy)-5-hydroxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C42H78O8/c1-4-7-10-13-16-19-22-25-28-31-38(44)48-35-37-42(50-40(46)33-30-27-24-21-18-15-12-9-6-3)41(36(43)34-47-37)49-39(45)32-29-26-23-20-17-14-11-8-5-2/h36-37,41-43H,4-35H2,1-3H3/t36-,37+,41+,42+/m0/s1 |
InChI-Schlüssel |
AIQOMNHTLTZMDO-ZUVXNSEBSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


